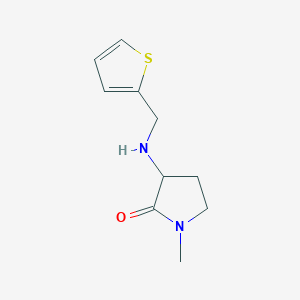

1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one” is a complex organic compound. It contains a pyrrolidin-2-one moiety, which is a five-membered lactam present in both natural and synthetic compounds . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids .

Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a variety of methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

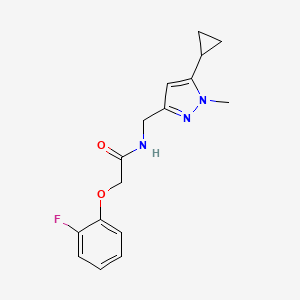

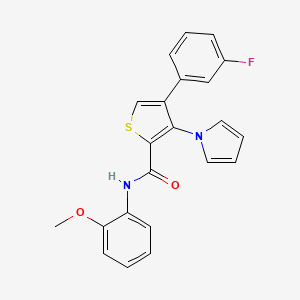

The molecular structure of “this compound” is complex. It contains a pyrrolidin-2-one ring, which is a five-membered lactam . The compound also contains a thiophen-2-ylmethyl group and an amino group .Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex due to the presence of multiple functional groups. The pyrrolidin-2-one moiety can undergo a variety of reactions, including condensation reactions .科学的研究の応用

Synthesis and Characterization

Synthesis Techniques : Various synthesis techniques have been developed for compounds structurally related to 1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one, including organocatalytic synthesis and three-component 1,3-dipolar cycloaddition processes. These techniques allow for the rapid synthesis of spiro[pyrrolidin-3,3'-oxindoles] and pyrrolidines with high enantiopurity and structural diversity, showcasing the compound's versatility in synthetic chemistry (Chen et al., 2009), (Garner & Kaniskan, 2005).

Characterization and Applications : Compounds with similar structures have been characterized using techniques such as CV, FTIR, NMR, SEM, and UV–Vis spectroscopy. These compounds have been explored for their potential applications in electrochromic devices due to their suitable material properties, such as switching ability and electronic band gap (Variş et al., 2006).

Potential Applications

Electrochromic Devices : The synthesized and characterized compounds demonstrate potential applications in electrochromic devices, indicating their utility in smart window technologies and low-energy display systems (Variş et al., 2006).

Anticancer Activity : Derivatives have been synthesized and evaluated for their anticancer activity, with some showing promising results in inhibiting the growth of various cancer cell lines. This highlights the potential therapeutic applications of these compounds in oncology (Kumar et al., 2013).

Chemosensors : Some derivatives have been synthesized and studied for their chemosensor abilities towards transition metal ions, demonstrating the compound's utility in environmental monitoring and chemical sensing applications (Patil et al., 2017).

将来の方向性

作用機序

Target of Action

It’s known that thiophene-based analogs and pyrrolidine derivatives, which are key structural components of this compound, have been associated with a variety of biological effects .

Mode of Action

Compounds containing thiophene and pyrrolidine structures have been known to interact with various biological targets, leading to a range of pharmacological properties .

Biochemical Pathways

Thiophene and pyrrolidine derivatives have been associated with a variety of pharmacological properties, suggesting their involvement in multiple biochemical pathways .

Result of Action

It’s known that thiophene-based analogs and pyrrolidine derivatives have shown a variety of biological effects .

特性

IUPAC Name |

1-methyl-3-(thiophen-2-ylmethylamino)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2OS/c1-12-5-4-9(10(12)13)11-7-8-3-2-6-14-8/h2-3,6,9,11H,4-5,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODIBUNVGQTQEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1=O)NCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]piperidin-2-yl}-1,3-benzoxazole](/img/structure/B2767493.png)

![Methyl 2-bromo-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B2767495.png)

![4-Methyl-1-[(4-methylpiperazinyl)phenylmethyl]piperazine](/img/structure/B2767499.png)

![2-[[(Z)-2-Cyano-3-pyridin-3-ylprop-2-enoyl]amino]benzoic acid](/img/structure/B2767504.png)

![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(3-methoxyanilino)acrylonitrile](/img/structure/B2767506.png)

![(E)-2-(2-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767507.png)

![3-methyl-2-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2767513.png)